

Spectroscopic Characterization of 2-Formylbenzene-1,4-disulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,5-Disulphobenzaldehyde*

Cat. No.: *B3193580*

[Get Quote](#)

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-formylbenzene-1,4-disulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data based on theoretical principles and analysis of structurally related compounds. It further details the established methodologies for acquiring and interpreting this data, ensuring scientific integrity and fostering a deeper understanding of this compound's molecular architecture.

Introduction: The Structural and Functional Significance

2-Formylbenzene-1,4-disulfonic acid, with the chemical formula $C_7H_6O_7S_2$ and a molecular weight of 266.25 g/mol [1], is an aromatic organic compound characterized by a benzene ring substituted with a formyl group and two sulfonic acid groups at positions 2, 1, and 4, respectively. The high polarity imparted by the sulfonic acid moieties renders the compound highly soluble in aqueous solutions, a critical property influencing its application in areas such as the synthesis of polymer electrolyte membranes[2]. The precise characterization of its chemical structure through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding its physicochemical behavior in various applications.

This guide will systematically cover the key spectroscopic techniques used to elucidate the structure of 2-formylbenzene-1,4-disulfonic acid: Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental spectra for this specific molecule are not readily available in public databases, this guide will provide robust predictions based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-formylbenzene-1,4-disulfonic acid, both ^1H and ^{13}C NMR are indispensable for confirming the substitution pattern of the benzene ring and the presence of the formyl group.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of 2-formylbenzene-1,4-disulfonic acid is expected to reveal three distinct signals in the aromatic region and one signal for the aldehyde proton. The sulfonic acid groups are strongly electron-withdrawing, leading to a general downfield shift of the aromatic protons. The analysis of a related compound, 2,4-dimethylbenzenesulfonic acid, shows aromatic protons in the range of 7.0-7.8 ppm[3]. Due to the additional electron-withdrawing sulfonic acid group and the formyl group, the protons of 2-formylbenzene-1,4-disulfonic acid are expected to be further downfield.

Table 1: Predicted ^1H NMR Chemical Shifts for 2-Formylbenzene-1,4-disulfonic acid

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
Aldehyde (-CHO)	9.8 - 10.2	Singlet (s)	N/A	The aldehyde proton is highly deshielded and typically appears as a singlet in this region.
H-3	8.2 - 8.4	Doublet (d)	~2 Hz	This proton is ortho to a sulfonic acid group and meta to the other, with a small coupling to H-5.
H-5	7.8 - 8.0	Doublet of doublets (dd)	~8 Hz, ~2 Hz	This proton is coupled to both H-3 (meta) and H-6 (ortho).
H-6	8.0 - 8.2	Doublet (d)	~8 Hz	This proton is ortho to the formyl group and coupled to H-5.

Note: Predictions are for a sample dissolved in D₂O. The acidic protons of the sulfonic acid groups will exchange with D₂O and will not be observed.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The spectrum is expected to show seven distinct signals: six for the

aromatic carbons and one for the carbonyl carbon of the formyl group. The carbons attached to the electron-withdrawing sulfonic acid groups will be significantly shifted downfield.

Table 2: Predicted ^{13}C NMR Chemical Shifts for 2-Formylbenzene-1,4-disulfonic acid

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (formyl)	190 - 195	The carbonyl carbon of an aldehyde is characteristically found in this downfield region.
C-1	145 - 150	Aromatic carbon attached to a sulfonic acid group.
C-2	135 - 140	Aromatic carbon attached to the formyl group.
C-3	125 - 130	Aromatic carbon with an adjacent sulfonic acid group.
C-4	140 - 145	Aromatic carbon attached to a sulfonic acid group.
C-5	120 - 125	Aromatic carbon deshielded by adjacent substituents.
C-6	130 - 135	Aromatic carbon ortho to the formyl group.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of 2-formylbenzene-1,4-disulfonic acid.

Step-by-Step Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of 2-formylbenzene-1,4-disulfonic acid disodium salt.

- Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O is crucial as the compound is highly polar and this solvent will exchange with the acidic sulfonic acid protons, simplifying the spectrum.
- Transfer the solution to a 5 mm NMR tube.

- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Set the spectral width to cover the range of -1 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual HDO signal at approximately 4.79 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
 - Process the data similarly to the ¹H spectrum.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-formylbenzene-1,4-disulfonic acid, the IR spectrum will be dominated by the characteristic vibrations of the sulfonic acid, formyl, and substituted benzene ring moieties.

Table 3: Predicted IR Absorption Bands for 2-Formylbenzene-1,4-disulfonic acid

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3100 - 3000	C-H stretch	Aromatic	Characteristic stretching vibrations of C-H bonds on the benzene ring.
2850 - 2750	C-H stretch	Aldehyde	The C-H stretch of the formyl group often appears as two weak bands in this region.
1710 - 1690	C=O stretch	Aldehyde	Strong absorption due to the carbonyl stretch of the aromatic aldehyde.
1600, 1475	C=C stretch	Aromatic	Skeletal vibrations of the benzene ring.
1250 - 1150	S=O stretch (asymmetric)	Sulfonic Acid	A very strong and broad absorption band characteristic of the asymmetric S=O stretch in sulfonic acids.
1080 - 1030	S=O stretch (symmetric)	Sulfonic Acid	A strong absorption band for the symmetric S=O stretch.
850 - 800	C-H bend (out-of-plane)	Aromatic	Bending vibrations indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

Note: The O-H stretch of the sulfonic acid groups will likely appear as a very broad band in the 3400-2400 cm⁻¹ region, often obscuring other signals.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid 2-formylbenzene-1,4-disulfonic acid disodium salt directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over the range of 4000 to 600 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 32 or 64) for a high-quality spectrum.
- Data Processing:
 - Perform a background correction.
 - Identify and label the major absorption peaks.

Caption: Workflow for FTIR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For 2-formylbenzene-1,4-disulfonic acid, electrospray ionization (ESI) in negative ion mode is the most appropriate method due to the acidic nature of the sulfonic acid groups.

Predicted Mass Spectrum

In negative ion mode ESI-MS, the molecule is expected to be observed as the singly charged deprotonated species $[M-H]^-$ and the doubly charged deprotonated species $[M-2H]^{2-}$.

Table 4: Predicted m/z Values in Negative Ion ESI-MS

Ion	Formula	Calculated m/z	Rationale
$[M-H]^-$	$[C_7H_5O_7S_2]^-$	264.95	Loss of one acidic proton.
$[M-2H]^{2-}$	$[C_7H_4O_7S_2]^{2-}$	132.47	Loss of two acidic protons.

Fragmentation of the parent ion is also expected. Based on the fragmentation patterns of similar sulfonates, the loss of SO_2 (64 Da) is a common pathway[4].

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as a water/acetonitrile mixture.
- Infusion and Ionization:
 - Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
 - Operate the ESI source in negative ion mode.
- Mass Analysis:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 2-formylbenzene-1,4-disulfonic acid in an aqueous solution is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the formyl group, which is a chromophore, will influence the absorption maxima. The absorption peaks are influenced by functional groups and conjugated systems[5].

Table 5: Predicted UV-Vis Absorption Maxima (λ_{max})

Predicted λ_{max} (nm)	Electronic Transition	Rationale
~250 - 260	$\pi \rightarrow \pi$	This absorption is characteristic of the benzene ring.
~290 - 310	$n \rightarrow \pi$	This weaker absorption band is due to the electronic transition of the non-bonding electrons of the carbonyl oxygen in the formyl group.

Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Methodology:

- Sample Preparation:
 - Prepare a stock solution of known concentration of 2-formylbenzene-1,4-disulfonic acid in deionized water.

- Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with deionized water to serve as the blank.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample from approximately 200 to 400 nm.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - If the concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic analysis of 2-formylbenzene-1,4-disulfonic acid, as outlined in this guide, provides a robust framework for its structural elucidation and characterization. While based on predictive data derived from fundamental principles and analogous compounds, the methodologies and expected spectral features presented here offer a reliable foundation for researchers. The combination of NMR, IR, MS, and UV-Vis spectroscopy yields a complete picture of the molecule's connectivity, functional groups, molecular weight, and electronic properties. This in-depth understanding is essential for the quality control and rational application of this compound in scientific and industrial endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. macsenlab.com [macsenlab.com]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. apacpharma.com [apacpharma.com]
- 5. 1,4-Benzenedisulfonicacid, 2-formyl-, CasNo.730912-46-6 Bluecrystal chem-union China (Mainland) [zhangyi.lookingchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Formylbenzene-1,4-disulfonic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3193580#spectroscopic-data-of-2-formylbenzene-1-4-disulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com